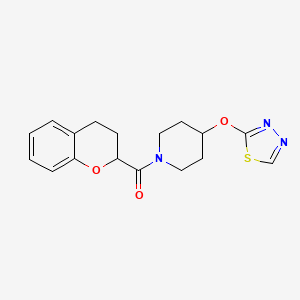
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(chroman-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(chroman-2-yl)methanone is a synthetic chemical known for its diverse applications across chemistry, biology, medicine, and industry
Mechanism of Action
Target of Action
The primary target of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(chroman-2-yl)methanone is glutaminase 1 (GLS1) . GLS1 is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a process that is essential for various cellular functions, including energy production and protein synthesis .
Mode of Action
The compound interacts with GLS1, acting as an inhibitor . By binding to the active site of the enzyme, it prevents the conversion of glutamine to glutamate . This inhibition disrupts the normal cellular functions that rely on this conversion, leading to a decrease in cell viability, particularly in cancer cells that have a high dependency on glutamine metabolism .
Biochemical Pathways
The inhibition of GLS1 affects the glutamine metabolism pathway . This disruption can lead to a decrease in the production of glutamate and subsequently, a reduction in the synthesis of proteins and other biomolecules that are crucial for cell growth and proliferation . The downstream effects of this inhibition can lead to cell death, particularly in cells that are heavily reliant on glutamine metabolism, such as cancer cells .
Result of Action
The result of the compound’s action is a decrease in cell viability, particularly in cancer cells . By inhibiting GLS1 and disrupting glutamine metabolism, the compound can induce cell death in cells that are heavily reliant on this pathway . This makes it a potential candidate for the development of new anticancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(chroman-2-yl)methanone typically involves multiple steps:
Formation of the 1,3,4-Thiadiazole Ring: This can be achieved through the reaction of thiosemicarbazide with suitable acid chlorides or anhydrides under acidic conditions.
Synthesis of the Piperidine Moiety: Piperidine derivatives can be synthesized using a variety of methods, including the hydrogenation of pyridine or through cyclization reactions.
Coupling Reactions: The final step involves coupling the 1,3,4-thiadiazole with the piperidine and chroman core under conditions that facilitate the formation of the desired compound, often using catalysts and appropriate solvents.
Industrial Production Methods
For industrial production, these synthesis steps are optimized to enhance yield, reduce costs, and improve scalability. Continuous flow reactors and other advanced techniques may be employed to streamline the process and ensure high-purity end products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or other oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to produce various reduced forms of the compound.
Substitution: Substitution reactions, especially nucleophilic substitution, can occur on the thiadiazole or piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions
Major Products
The reactions typically result in various derivatives with altered functional groups, which may exhibit different physical or chemical properties compared to the parent compound.
Scientific Research Applications
In Chemistry
Catalysis: Used as a ligand or catalyst in various organic reactions.
Material Science: Incorporated into polymers and other materials to enhance specific properties.
In Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, impacting various biochemical pathways.
Drug Development: Investigated for its pharmacological potential, including anti-inflammatory, anti-cancer, or neuroprotective effects.
In Medicine
Therapeutic Agents: Potential use as therapeutic agents for treating diseases due to its biological activities.
Diagnostic Tools: Incorporated into diagnostic assays or imaging agents.
In Industry
Agriculture: Used in the formulation of pesticides or herbicides.
Manufacturing: Employed in the synthesis of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
(4-((1,3,4-Oxadiazol-2-yl)oxy)piperidin-1-yl)(chroman-2-yl)methanone: Similar structure but with an oxadiazole ring instead of a thiadiazole.
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzothiazol-2-yl)methanone: Contains a benzothiazole moiety.
Unique Characteristics
The inclusion of the thiadiazole ring and chroman core in the structure of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(chroman-2-yl)methanone imparts unique chemical and biological properties, distinguishing it from similar compounds. These unique features may include its binding affinity to targets, stability under various conditions, or specific biological activities.
The journey of a compound like this compound—from synthesis to application—is a testament to the ingenuity and complexity of modern chemistry and its intersection with other scientific fields. Would love to hear your thoughts on it!
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-16(15-6-5-12-3-1-2-4-14(12)23-15)20-9-7-13(8-10-20)22-17-19-18-11-24-17/h1-4,11,13,15H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOLUVYVUKEWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CCC(CC3)OC4=NN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
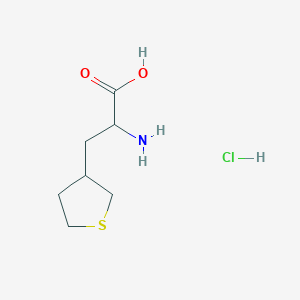
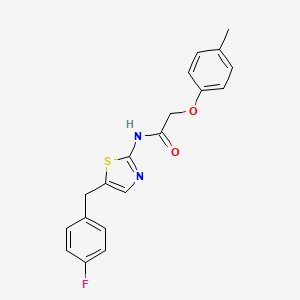
![4-tert-butyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958609.png)
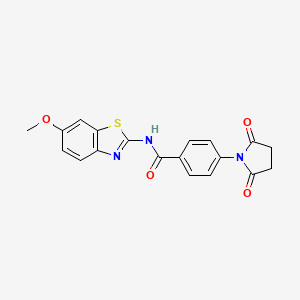
![ethyl 5-(2-ethoxyacetamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2958611.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2958613.png)
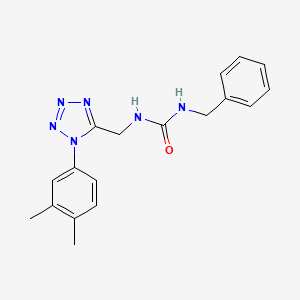
![4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate](/img/structure/B2958616.png)
![5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2958618.png)
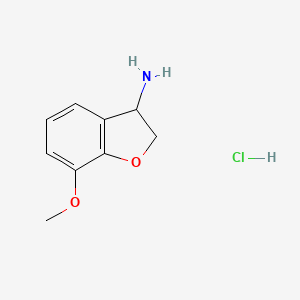
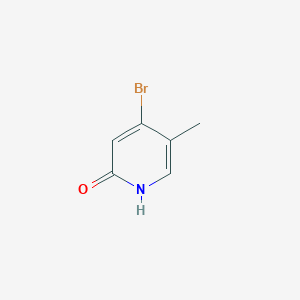
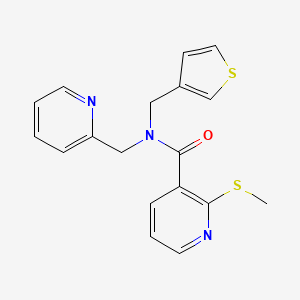

![2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2958626.png)
